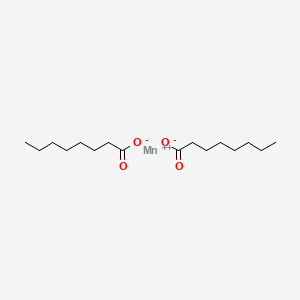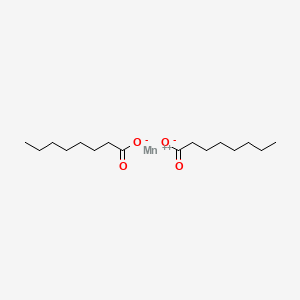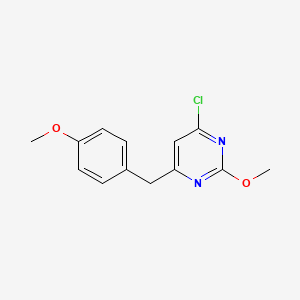
Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- is a heterocyclic aromatic organic compound Pyrimidines are a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of a chlorine atom at the 4-position, a methoxy group at the 2-position, and a methoxyphenylmethyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- can be achieved through several synthetic routes. One common method involves the condensation of 4-chloro-2-methoxypyrimidine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrimidine, 4-chloro-2-methoxy-6-methyl-
- Pyrimidine, 4-chloro-2-methoxy-6-phenyl-
- Pyrimidine, 4-chloro-2-methoxy-6-(4-hydroxyphenyl)-
Uniqueness
Pyrimidine, 4-chloro-2-methoxy-6-((4-methoxyphenyl)methyl)- is unique due to the presence of the methoxyphenylmethyl group at the 6-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Propiedades
Número CAS |
143467-63-4 |
|---|---|
Fórmula molecular |
C13H13ClN2O2 |
Peso molecular |
264.71 g/mol |
Nombre IUPAC |
4-chloro-2-methoxy-6-[(4-methoxyphenyl)methyl]pyrimidine |
InChI |
InChI=1S/C13H13ClN2O2/c1-17-11-5-3-9(4-6-11)7-10-8-12(14)16-13(15-10)18-2/h3-6,8H,7H2,1-2H3 |
Clave InChI |
ZIKQZQBVRZHPGS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=CC(=NC(=N2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


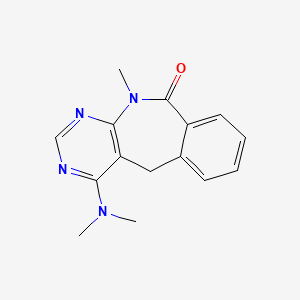
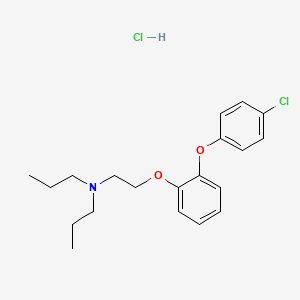
![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)
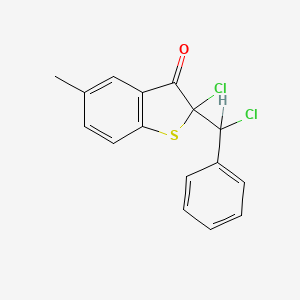

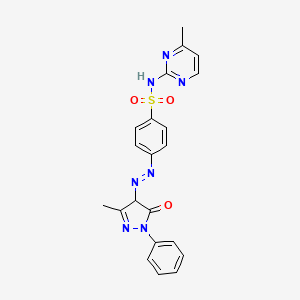

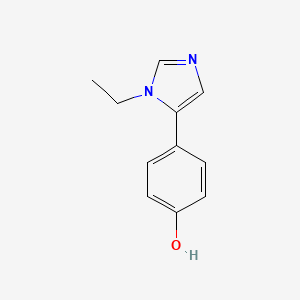
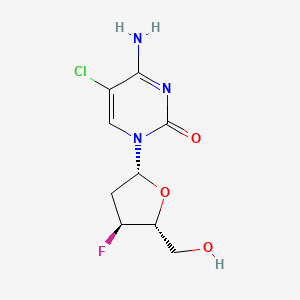
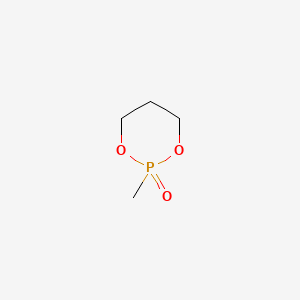
![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)

